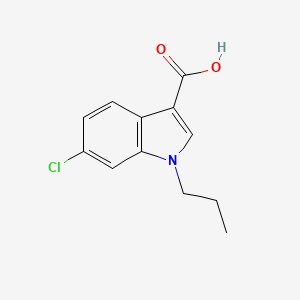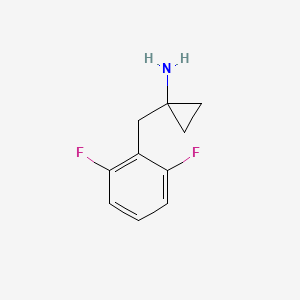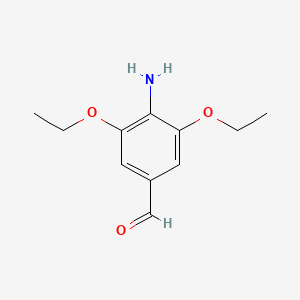
(S)-ethyl 3,4-dihydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-ethyl 3,4-dihydroxybutanoate, also known as ethyl (S)-3,4-dihydroxybutyrate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential as a chiral building block in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-ethyl 3,4-dihydroxybutanoate can be synthesized through various methods. One common approach involves the oxidation of D- or L-hexose sources using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent . The reaction is typically carried out at temperatures between 25°C and 80°C, maintaining a low concentration of base and oxidizing agent in the reaction mixture . Upon acidification, the 3-hydroxylactone is produced, which can then be esterified to form 3,4-dihydroxybutanoic acid ethyl ester .
Industrial Production Methods
Industrial production methods for 3,4-dihydroxybutanoic acid ethyl ester often involve the use of carbohydrate substrates. An improved process for the synthesis of protected esters of (S)-3,4-dihydroxybutanoic acid includes the use of cyclic orthoesters and 3-hydroxybutyrolactone in a one-pot process . This method is advantageous due to its efficiency and scalability for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-ethyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
(S)-ethyl 3,4-dihydroxybutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-dihydroxybutanoic acid ethyl ester involves its role as a substrate in various enzymatic reactions. The compound undergoes nucleophilic acyl substitution reactions, where the ester group is replaced by nucleophiles, forming tetrahedral intermediates . These reactions are crucial in the synthesis of complex molecules and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(S)-ethyl 3,4-dihydroxybutanoate: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
3-Hydroxybutyric acid: A related compound used in metabolic studies and as a precursor in organic synthesis.
3-Hydroxybutyrolactone: Another related compound used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
(S)-ethyl 3,4-dihydroxybutanoate is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
ethyl 3,4-dihydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
Clé InChI |
VKYSMCMNKCLRND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8500724.png)





![1-[(3,4-Dichlorophenyl)methyl]-6,7-difluoro-4-methylquinolin-2(1H)-one](/img/structure/B8500774.png)


![(3-Phenylbicyclo[2.2.2]oct-2-en-2-yl)methanol](/img/structure/B8500797.png)



![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
